Product packaging for Clerodendrin A(Cat. No.:CAS No. 35481-70-0)

Clerodendrin A

Cat. No.: B1206212
CAS No.: 35481-70-0
M. Wt: 606.7 g/mol
InChI Key: NXKWGKNTUFLKGN-NLDKIVAHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Overview of the Discovery and Isolation of Clerodendrin A

The first report of this compound's isolation dates back to 1979 by Joshi and colleagues. anubooks.com Their work on the roots of Clerodendrum phlomidis led to the identification of this novel clerodane diterpenoid. anubooks.com Subsequent phytochemical investigations of various Clerodendrum species have further confirmed its presence and allowed for more detailed structural elucidation. The isolation process typically involves extraction from plant material using various solvents, followed by chromatographic techniques to purify the compound.

Natural Occurrence and Distribution of this compound within Clerodendrum Species

This compound is primarily found within plants of the Clerodendrum genus, which belongs to the Lamiaceae family. wikipedia.org This genus encompasses a diverse range of flowering plants, including shrubs, small trees, and herbs, distributed throughout tropical and subtropical regions. globalsciencebooks.info

Several species of Clerodendrum have been identified as natural sources of this compound. The primary source from which it was first isolated is Clerodendrum phlomidis. anubooks.comajpsonline.com Other notable plant sources include Clerodendrum infortunatum and Clerodendrum colebrookianum. globalsciencebooks.info The concentration of this compound can vary between different species and even different parts of the same plant.

Table 1: Major Plant Sources of this compound

Plant Species Family Plant Part(s) Containing this compound
Clerodendrum phlomidis Lamiaceae Roots
Clerodendrum infortunatum Lamiaceae Leaves
Clerodendrum colebrookianum Lamiaceae Whole Plant

This compound is classified as a neo-clerodane diterpenoid. nih.govnih.gov Diterpenoids are a large and diverse class of natural products derived from the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP). researchgate.net The biosynthesis of the characteristic clerodane skeleton is a complex enzymatic process that begins with the cyclization of GGPP. wikipedia.orgresearchgate.net This initial cyclization forms a labdane-type intermediate, which then undergoes a series of rearrangements, including methyl and hydride shifts, to yield the bicyclic decalin core structure of the clerodane diterpenoids. researchgate.net Further enzymatic modifications, such as oxidation and esterification, lead to the final structure of this compound. The biosynthesis is understood to occur in the chloroplasts of the plant cells. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H42O12 B1206212 Clerodendrin A CAS No. 35481-70-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35481-70-0

Molecular Formula

C31H42O12

Molecular Weight

606.7 g/mol

IUPAC Name

[(1R,2S,3R,4aR,5R,8S,8aR)-5-[(3aS,5S,6aS)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,8-tetrahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2R)-2-acetyloxy-2-methylbutanoate

InChI

InChI=1S/C31H42O12/c1-8-28(6,43-19(5)34)27(36)42-25-21(35)13-22-29(7,23-12-20-9-10-37-26(20)41-23)16(2)11-24(40-18(4)33)30(22,14-38-17(3)32)31(25)15-39-31/h9-11,20-26,35H,8,12-15H2,1-7H3/t20-,21-,22-,23+,24+,25+,26+,28-,29+,30+,31-/m1/s1

InChI Key

NXKWGKNTUFLKGN-NLDKIVAHSA-N

SMILES

CCC(C)(C(=O)OC1C(CC2C(C(=CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5C=COC5O4)O)OC(=O)C

Isomeric SMILES

CC[C@](C)(C(=O)O[C@H]1[C@@H](C[C@@H]2[C@@](C(=C[C@@H]([C@]2([C@@]13CO3)COC(=O)C)OC(=O)C)C)(C)[C@@H]4C[C@H]5C=CO[C@H]5O4)O)OC(=O)C

Canonical SMILES

CCC(C)(C(=O)OC1C(CC2C(C(=CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5C=COC5O4)O)OC(=O)C

Origin of Product

United States

Preclinical Biological Activities of Clerodendrin a

Antineoplastic Activities of Clerodendrin A in In Vitro Cellular Models

Anti-metastatic and Anti-angiogenic Effects

Metastasis and angiogenesis are critical processes for tumor growth and spread, making them important targets for cancer therapy.

The migration and invasion of cancer cells into surrounding tissues and distant organs are key steps in metastasis. This process is often facilitated by matrix metalloproteinases (MMPs), which degrade the extracellular matrix, and is regulated by their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). nih.govnih.govfrontiersin.org A study on the fatty acid components of Clerodendrum volubile leaves demonstrated a downregulation of MMP-9 expression in MCF-7 breast cancer cells. nih.gov

Table 4: Study on Clerodendrum Extract Affecting Cancer Cell Invasion

Extract Source Cell Line Key Findings Reference

Angiogenesis, the formation of new blood vessels, is essential for supplying tumors with nutrients and oxygen. The vascular endothelial growth factor (VEGF) and its receptor (VEGFR2) signaling pathway is a primary driver of angiogenesis. actasdermo.orghaematologica.orgnih.govmdpi.com Phytochemicals derived from the Clerodendrum genus have been suggested to possess anti-angiogenic properties, potentially by targeting this crucial pathway. upm.edu.my

Sensitization of Cancer Cells to Conventional Therapies

A significant challenge in cancer treatment is the development of resistance to conventional chemotherapeutic agents. Natural compounds are being explored for their potential to sensitize cancer cells to drugs such as doxorubicin, cisplatin, and paclitaxel, thereby enhancing their efficacy. cancer.orgcancerresearchuk.orgnih.govmdpi.com While this represents a promising strategy in oncology, specific preclinical studies investigating the ability of this compound to sensitize cancer cells to these conventional therapies have not yet been reported.

Anti-inflammatory and Immunomodulatory Activities of this compound

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases. Immunomodulation refers to the alteration of the immune response. Preclinical studies suggest that this compound may possess both anti-inflammatory and immunomodulatory properties.

Modulation of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines are key mediators of the inflammatory response. Research on extracts from Clerodendron species, which contain this compound, has shown an ability to modulate the production of these critical signaling molecules. For instance, extracts of Clerodendron trichotomum have been observed to inhibit the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov TNF-α is a major cytokine involved in systemic inflammation. While these findings are promising, it is important to note that they pertain to the whole plant extract, and the specific contribution of this compound to this effect has not been fully elucidated. Further research is required to determine the direct impact of isolated this compound on the production of a broader range of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interleukin-1β (IL-1β).

Inhibition of Inflammatory Signaling Pathways in Cellular Systems

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating the expression of pro-inflammatory genes. numberanalytics.comwikipedia.org Studies on extracts of Clerodendron trichotomum have demonstrated the inhibition of NF-κB activation in LPS-stimulated macrophages. nih.gov This inhibition was shown to occur through the prevention of IκB-α degradation, a key step in the activation of the NF-κB pathway. nih.gov Additionally, a new glycosidated coumaramide isolated from Clerodendron cyrtophyllum has shown potent inhibitory activity on the NF-κB pathway. nih.gov While these findings point to the potential of compounds from the Clerodendrum genus to target this key inflammatory pathway, direct evidence of this compound's specific inhibitory mechanisms on NF-κB and MAPK pathways is still needed.

Impact on Immune Cell Responses in Preclinical Models

The immune response involves a complex interplay of various immune cells. Macrophages, a type of white blood cell, play a central role in initiating and resolving inflammation. creative-biolabs.com The polarization of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is a critical determinant of the inflammatory outcome. frontiersin.orgmdpi.com T-cells are another crucial component of the adaptive immune system, and their proliferation is a key feature of the immune response. creative-biolabs.combaseclick.eueurofinsdiscovery.comcriver.com While extracts from Clerodendron species have been shown to modulate macrophage and T-cell responses, there is currently a lack of specific data on the direct effects of isolated this compound on these immune cell functions in preclinical models.

Antioxidant Activities of this compound

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of many inflammatory conditions. Antioxidants can mitigate this damage by neutralizing ROS.

Reactive Oxygen Species (ROS) Scavenging Mechanisms

Various in vitro assays are used to determine the ROS scavenging ability of compounds. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method. Studies on extracts from various Clerodendron species, including Clerodendron inerme and Clerodendron cyrthophyllum, have demonstrated significant DPPH radical scavenging activity. rjpbcs.comnih.gov For example, the methanolic extract of Clerodendron inerme leaves showed an IC50 value of 19.20 ± 0.27 μg/mL in the DPPH assay. rjpbcs.com Furthermore, other compounds isolated from Clerodendron trichotomum, such as jionoside D and isoacteoside, have also exhibited potent ROS scavenging capabilities. nih.govnih.govresearchgate.nettandfonline.com However, the direct ROS scavenging mechanisms of purified this compound have not been extensively detailed.

Modulation of Cellular Antioxidant Defense Systems

In addition to directly scavenging ROS, compounds can exert antioxidant effects by enhancing the body's endogenous antioxidant defense systems. This includes enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), which play a critical role in detoxifying harmful superoxide radicals and hydrogen peroxide, respectively. jmb.or.kr Studies on other compounds isolated from Clerodendron trichotomum, namely jionoside D and isoacteoside, have shown that they can increase the activities of both SOD and CAT in cellular models. nih.govnih.govresearchgate.nettandfonline.com While these findings are encouraging for the therapeutic potential of compounds from this genus, specific research demonstrating the ability of this compound to modulate these crucial antioxidant enzymes is currently lacking.

Antiviral Activities of this compound

While direct studies on the antiviral properties of isolated this compound are not extensively documented, research on extracts from Clerodendrum species suggests potential antiviral capabilities.

Extracts from various Clerodendrum species have demonstrated the ability to inhibit viral infection and multiplication in laboratory settings. An antiviral substance isolated from a Clerodendrum species was found to prevent virus infection and replication in plants. asianagrihistory.org When mixed with viruses in vitro, this substance exhibited very high antiviral activity. asianagrihistory.org For instance, dried aerial parts of Clerodendrum inerme showed potent antiviral activity against the Hepatitis B virus, with an ED50 value of 16 µg/mL. tsijournals.com Furthermore, a crude extract from Clerodendrum myricoides was found to inhibit the infectivity of the human respiratory syncytial virus (RSV) with an EC50 of 0.21 μg/ml in HEp-2 cells. diva-portal.orgresearchgate.net An ethanolic extract of the entire Clerodendrum serratum plant also inhibited the yellow fever virus with an EC50 value of 15.9 μg/mL. researchgate.net

The antiviral mechanisms of substances from Clerodendrum species appear to involve the induction of systemic resistance in host plants. The application of an inhibitor from Clerodendrum aculeatum to a part of a plant was shown to induce systemic resistance throughout the entire plant, protecting it from subsequent viral infection. asianagrihistory.org This induced resistance is associated with the production of a new protein in the treated plants, which is believed to be the actual virus inhibitory agent (VIA). asianagrihistory.org These proteins are part of a class known as ribosome-inactivating proteins, which have been identified in other plant species and are known to exhibit antiviral activity. asianagrihistory.org

Antimicrobial Properties of this compound

The antimicrobial potential of this compound is suggested by studies on various Clerodendrum extracts containing diterpenoids.

Extracts from several Clerodendrum species have shown inhibitory effects against a range of both Gram-positive and Gram-negative bacteria. caringsunshine.com For example, alcoholic extracts of the leaves and flowers of C. inerme have demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus. tsijournals.com Similarly, an alkaloid component from the leaves of C. inerme exhibited significant inhibition zones against bacteria including Pseudomonas aeruginosa. researchgate.net

Studies on Clerodendrum infortunatum have also revealed promising antibacterial properties. nih.gov Methanolic extracts of Clerodendron splendens showed biostatic action against a panel of microorganisms with Minimum Inhibition Concentration (MIC) values ranging from 64 to 512 μg/ml. nih.gov The root extract of Clerodendrum serratum exhibited significant antimicrobial activity against Enterobacter aerogenes, followed by Pseudomonas aeruginosa and Bacillus subtilis. cabidigitallibrary.org The antibacterial effects of these extracts are often attributed to their phytochemical constituents, including diterpenes. tsijournals.comnih.gov

Table 1: Antibacterial Activity of Clerodendrum Species Extracts

Clerodendrum SpeciesExtract TypeTested PathogensObserved Effects
C. inermeAlcoholic (leaves & flowers)E. coli, S. aureusAntibacterial activity exhibited. tsijournals.com
C. inermeAlkaloid (leaves)P. aeruginosaSignificant inhibition zones. researchgate.net
C. splendensMethanolic (aerial parts)Gram-positive & Gram-negative bacteriaMIC values from 64 to 512 μg/ml. nih.gov
C. serratumEthanolic (root)E. aerogenes, P. aeruginosa, B. subtilisSignificant antimicrobial activity. cabidigitallibrary.org

Antifungal properties have been reported for various extracts of Clerodendrum species. The essential oil from the leaves of C. inerme showed antifungal activity against a variety of fungal species, including Aspergillus species and Penicillium digitatum. tsijournals.com Similarly, extracts of Clerodendrum phlomidis stems and leaves exhibited appreciable inhibition of both plant and human pathogenic fungi. tubitak.gov.tr A dealcoholized extract of Clerodendrum infortunatum leaves significantly inhibited the growth of Aspergillus niger, Penicillium frequentance, Penicillium notatum, and Botrytis cinerea. researchgate.net

Fractionation of the hexane (B92381) extract from the leaves of Clerodendrum glabrum yielded fractions with significant antifungal activity against Candida albicans and Cryptococcus neoformans, with an average MIC value of 0.1 mg/ml. up.ac.za These antifungal activities are linked to the presence of various phytochemicals, including terpenoids. nih.gov

Table 2: Antifungal Activity of Clerodendrum Species Extracts

Clerodendrum SpeciesExtract TypeTested FungiObserved Effects
C. inermeEssential oil (leaves)Aspergillus spp., P. digitatumAntifungal activity observed. tsijournals.com
C. phlomidisEthyl acetate (B1210297) & Hexane (stem & leaf)Plant & human pathogenic fungiAppreciable inhibition. tubitak.gov.tr
C. infortunatumDealcoholized (leaves)A. niger, P. frequentance, P. notatum, B. cinereaSignificant growth inhibition. researchgate.net
C. glabrumHexane fractions (leaves)C. albicans, C. neoformansAverage MIC of 0.1 mg/ml. up.ac.za

The most direct evidence for the biological activity of this compound comes from studies on its insecticidal properties. Extracts of the genus Clerodendron have demonstrated strong feeding deterrent activity against several insects, which has been attributed to the presence of Clerodendrins A and B. researchgate.net These compounds, isolated from various Clerodendron species, have shown potent antifeedant activity against larvae of insects such as Manduca sexta. researchgate.net

While not showing significant direct mortality, clerodane diterpenoids isolated from Clerodendron infortunatum displayed very good antifeedant effects against the cotton bollworm, Helicoverpa armigera. nih.gov The Antifeedant Index (AI50) values for some of these compounds were as low as 6 ppm. nih.gov

In terms of antiparasitic activity, extracts from Clerodendrum species have also been investigated. An aqueous extract of Clerodendron inerme leaves was found to have anthelmintic activity against earthworms, tapeworms, and roundworms. researchgate.net Additionally, extracts of C. inerme have been shown to inhibit the growth of mosquito larvae such as Aedes aegypti and Culex quinquefasciatus. tsijournals.com Diterpenoids isolated from Clerodendrum eriophyllum have demonstrated antileishmanial activity against Leishmania donovani. nih.gov

Table 3: Antiparasitic and Insecticidal Activity of Clerodendrum Species and their Constituents

Clerodendrum Species/CompoundActivity TypeTarget OrganismObserved Effects
Clerodendron spp. extractsAntifeedantVarious insectsStrong feeding deterrent activity attributed to Clerodendrins A and B. researchgate.net
Clerodane diterpenoids (C. infortunatum)AntifeedantHelicoverpa armigeraAI50 values as low as 6 ppm. nih.gov
C. inerme extractAnthelminticEarthworms, tapeworms, roundwormsSignificant anthelmintic activity. researchgate.net
C. inerme extractLarvicidalAedes aegypti, Culex quinquefasciatusInhibition of larval growth. tsijournals.com
Diterpenoids (C. eriophyllum)AntileishmanialLeishmania donovaniPotent activity observed. nih.gov

Other Investigational Biological Activities of this compound (Preclinical)

Antidiabetic Potential

Preclinical research on the antidiabetic effects of extracts from various Clerodendrum species, such as Clerodendrum infortunatum and Clerodendrum glandulosum, has been conducted. researchgate.netnih.govnih.govtandfonline.com These studies on plant extracts have shown potential for antihyperglycemic and hypolipidemic activities in animal models of diabetes. scienceopen.comnih.govinnovareacademics.in

However, a thorough review of the scientific literature reveals a lack of specific studies investigating the antidiabetic potential of the isolated compound, this compound. Consequently, there are no available preclinical data or detailed research findings on its efficacy or mechanisms of action in relation to diabetes.

Antihypertensive Effects

The traditional use of Clerodendrum species for managing hypertension has prompted scientific investigation into their cardiovascular effects. mdpi.comscientificarchives.com Studies on aqueous and ethanolic extracts of Clerodendrum chinensis and Clerodendrum glandulosum have demonstrated dose-dependent antihypertensive effects in hypertensive rat models. tandfonline.comscientificarchives.com Furthermore, other clerodane diterpenes, such as ajugarin I, have been shown to lower blood pressure in experimentally hypertensive rats. nih.gov

Despite the promising results from crude extracts and related compounds, there is a notable absence of preclinical studies focused specifically on the antihypertensive effects of this compound. As such, no data is available to characterize its potential impact on blood pressure regulation.

Hepatoprotective Mechanisms

Extracts from Clerodendrum species have been evaluated for their potential to protect the liver from injury. For instance, methanolic extracts of Clerodendrum infortunatum have shown hepatoprotective activity against carbon tetrachloride (CCl4)-induced hepatotoxicity in rats, which is thought to be linked to the presence of flavonoids, terpenoids, and saponins (B1172615) that reduce oxidative stress. nih.govinnovareacademics.in

While the broader class of compounds found in Clerodendrum extracts suggests potential bioactivity, there is no specific preclinical research available on the hepatoprotective mechanisms of this compound. Therefore, its ability to protect liver cells from damage remains uninvestigated.

Neuroprotective and Memory-Enhancing Properties

The neuropharmacological potential of Clerodendrum extracts has been an area of interest. Studies on extracts from Clerodendrum infortunatum and Clerodendrum serratum have suggested neuroprotective and memory-enhancing effects in preclinical models. researchgate.netsaspublishers.com For example, extracts have been shown to improve cognitive function and modulate neurotransmitter levels in models of amnesia. researchgate.netsaspublishers.com

However, the scientific literature lacks specific preclinical studies on the neuroprotective and memory-enhancing properties of the isolated this compound compound. Its potential to act on the central nervous system has not been directly evaluated.

Analgesic and Anticonvulsant Effects

Research into the analgesic and anticonvulsant properties of compounds isolated from Clerodendrum has been conducted. Notably, saponins isolated from the leaves of Clerodendrum infortunatum have demonstrated significant analgesic and anticonvulsant effects in mouse models. innovareacademics.innih.govresearchgate.net These effects are suggested to be mediated through interactions with central and peripheral pathways. researchgate.net

While these findings within the Clerodendrum genus are of interest, there are no specific preclinical studies that have evaluated the analgesic or anticonvulsant effects of this compound. Therefore, its potential in these therapeutic areas is currently unknown.

Compound Names Mentioned

Compound Name
This compound
Ajugarin I
Carbon tetrachloride

Molecular Mechanisms of Action of Clerodendrin a

Elucidation of Specific Molecular Targets

Investigations into Clerodendrin A have identified specific cellular components and processes it interacts with, providing insight into its mode of action.

Specific studies detailing this compound's direct interaction with protein kinases (inhibition or activation) were not found in the reviewed literature. While protein kinases are crucial regulators of cellular processes and are targeted by many therapeutic agents, including those derived from natural sources nih.govexplorationpub.comnih.govrsc.orgmdpi.com, this compound's specific role in modulating these targets remains to be elucidated.

Direct evidence of this compound modulating specific enzymes such as proteases or topoisomerases was not identified in the provided search results. While other compounds from the Clerodendrum genus have been investigated for enzyme inhibition, such as α-amylase and α-glucosidase iapchem.org, specific targets for this compound in these enzyme classes have not been detailed.

The literature reviewed did not provide specific information regarding this compound's direct binding to cellular receptors or its role as a ligand in ligand-receptor interactions. While receptor-binding assays are a standard method for drug discovery revvity.comnih.govceltarys.com, this compound's interaction profile with specific receptors has not been reported.

No direct evidence was found in the provided search results indicating that this compound interacts with DNA or RNA. While the interactions of various molecules with nucleic acids are critical for cellular function and disease, and are a focus of research iaanalysis.comulisboa.ptnih.govresearchgate.net, specific studies on this compound's engagement with DNA or RNA were not identified.

This compound has demonstrated a significant impact on microtubule dynamics. Research indicates that this compound (also referred to as Clerodin) acts similarly to colchicine (B1669291) by destabilizing microtubules, leading to metaphase arrest and subsequent mitotic abnormalities biorxiv.org. Molecular docking analyses suggest that this compound interacts with tubulin at a common binding site shared with colchicine biorxiv.org. This interaction disrupts the normal assembly and disassembly processes of microtubules, which are essential for cell division and structural integrity cherrybiotech.comnih.govbiorxiv.orgresearchgate.net. The compound induces a high frequency of C-metaphase, a hallmark of microtubule disruption during mitosis, in a dose-dependent manner biorxiv.org.

Table 1: Effects of Clerodendrin on Cell Division

Treatment (Concentration)Time (h)C-Metaphase Frequency (%)Root Growth Retardation (%)
Clerodendrin (150 µg/mL)474.62 ± 0.18N/A
Colchicine (150 µg/mL)474.10 ± 1.22N/A
Clerodendrin (80 µg/mL)72N/A90.42 ± 1.83
Colchicine (80 µg/mL)72N/A84.08 ± 1.41

*Data adapted from biorxiv.org. N/A indicates not applicable or not reported in the context of the specific measurement.

Perturbations of Key Cellular Signaling Pathways

While direct evidence for this compound's specific modulation of various signaling pathways is still emerging, its effects on cell division and its general anticancer properties suggest broader impacts on cellular signaling. For instance, studies on Clerodendrum chinense leaf extract, which contains various bioactive compounds, indicate that such extracts can induce apoptosis, increase reactive oxygen species (ROS) generation, and activate the pro-apoptotic BAX regulator mdpi.com. These mechanisms are fundamental to controlling cell proliferation and survival, and it is plausible that this compound contributes to these effects, given its observed cytotoxicity and impact on cell cycle progression. The disruption of microtubule dynamics, as noted above, directly perturbs the cell cycle signaling machinery, leading to cell cycle arrest, which can subsequently trigger apoptotic pathways if the damage is irreparable biorxiv.org.

This compound: Molecular Mechanisms of Action and Cellular Stress Responses

This compound, a clerodane diterpenoid isolated from plants of the Clerodendrum genus, has garnered interest for its potent biological activities. Research into its cellular effects reveals significant impacts on cell division and cytoskeletal dynamics. While studies have explored various Clerodendrum species and their extracts for a range of pharmacological properties, this article focuses specifically on the documented molecular mechanisms of action and intracellular organelle stress responses attributed to this compound itself.

The primary documented mechanism of action for this compound involves its interaction with microtubules, leading to disruptions in cell division.

Intracellular Organelle Dysfunction and Stress Responses

The primary cellular stress response mechanism directly linked to this compound in the reviewed literature involves its impact on the microtubule cytoskeleton, leading to cell cycle disruption.

Mitochondrial Dysfunction Direct evidence linking this compound to mitochondrial dysfunction is not available in the reviewed literature. While mitochondrial dysfunction is a significant cellular stress response implicated in various diseases wikipedia.orgfrontiersin.orgnih.govresearchgate.net, and some Clerodendrum extracts or related compounds have shown protective effects against mitochondrial dysfunction or induced apoptosis via mitochondrial pathways srce.hrresearchgate.netresearchgate.net, specific studies on this compound's direct impact on mitochondria are lacking.

General Cellular Stress and Cytoskeletal Disruption this compound, also referred to as clerodin (B1206636), has been shown to induce significant disruption of the microtubule network, a key component of the cellular cytoskeleton. This destabilization of microtubules is similar to the action of known microtubule-targeting agents like colchicine biorxiv.orgresearchgate.net. Molecular docking studies suggest that clerodin interacts with the colchicine binding site on α-tubulin, leading to microtubule depolymerization. This disruption of the microtubule network is associated with mitotic abnormalities and cell cycle arrest, specifically at the G2/M phase.

Table 1: Effect of Clerodin on Cell Cycle Distribution in MCF-7 Cells

Treatment (Concentration) Time (h) G1 Phase (%) S Phase (%) G2-M Phase (%)
Untreated 24 34.32 55.88 6.10

Data derived from flow cytometric analysis of MCF-7 cells treated with clerodin biorxiv.orgresearchgate.net.

The observed increase in G2-M phase suggests that this compound acts as a mitotic inhibitor, arresting cells at a critical stage of cell division. This mechanism is consistent with the cytotoxic potential of microtubule-disrupting agents, which can lead to cell death if the cellular damage is irreparable.

Compound Name List:

this compound (also referred to as Clerodin)

Structure Activity Relationship Sar Studies of Clerodendrin a and Its Analogs

Systematic Modification of Clerodendrin A Skeleton

Systematic modifications of natural products like this compound are typically undertaken to enhance potency, improve selectivity, or alter pharmacokinetic properties. While specific synthetic routes and SAR studies directly involving this compound modifications are limited in the reviewed literature, general strategies employed for clerodane diterpenoids provide a framework. These often involve alterations to:

Hydroxyl Groups: Esterification, etherification, or oxidation of hydroxyl groups can significantly impact polarity, solubility, and receptor binding. For instance, modifications at hydroxyl positions might alter interactions with biological targets.

Lactone/Furan (B31954) Rings: The presence and saturation of lactone or furan rings are known to influence biological activity in clerodanes researchgate.netmdpi.com. Modifications to these rings, such as reduction, oxidation, or ring-opening, could lead to changes in activity profiles.

Stereochemistry: Clerodane diterpenoids are characterized by complex stereochemistry, particularly at the decalin ring fusion and substituents at C-8 and C-9 mdpi.comnih.gov. Modifications that alter these stereocenters can profoundly impact biological activity due to specific spatial requirements for target binding.

Due to the scarcity of direct studies on this compound modifications, a comprehensive table detailing specific synthetic modifications and their resultant activities cannot be generated from the provided search results. However, the general principles of clerodane diterpenoid modification suggest avenues for future research.

Correlation Between Specific Structural Moieties and Biological Potency

Research on this compound and related clerodane diterpenoids has begun to establish correlations between specific structural moieties and their biological potency, particularly concerning cytotoxic and antifeedant activities.

Cytotoxicity: Studies on Clerodendrin from Clerodendron trichotomum suggest that a rearranged A-ring and an intact 2-methyl-2-dihydrofuran moiety are crucial for demonstrating cytotoxicity nih.gov. These features likely play a significant role in molecular recognition and interaction with cellular targets involved in cytotoxicity.

Antifeedant Activity: For the broader class of clerodane diterpenoids, SAR studies indicate that the presence of a furan ring in the side chain and an α,β-unsaturated carbonyl group or a spiro-epoxide group are indispensable for antifeedant activity researchgate.net. The stereoelectronic factors associated with these groups are considered more important than hydrophobic aspects for this specific activity researchgate.net.

General Clerodane Features: Clerodendrin skeletons are often characterized by a 4α,18-spiro-oxirane nih.gov. Furthermore, the structural diversity within clerodanes arises from variations in oxidation states at carbons 12 to 16, often resulting in diene, furan, lactone, or hydrofurofuran functionalities, which contribute to their varied biological effects mdpi.com.

Table 1: Key Structural Moieties and Associated Biological Activities in Clerodane Diterpenoids

Structural Moiety/FeatureAssociated Biological ActivitySource Reference
Rearranged A-ringCytotoxicity nih.gov
Intact 2-methyl-2-dihydrofuran moietyCytotoxicity nih.gov
Furan ring (in side chain)Antifeedant activity researchgate.net
α,β-unsaturated carbonyl/spiro-epoxide groupAntifeedant activity researchgate.net
4α,18-spiro-oxirane(Structural feature) nih.gov
Oxidized C12-C16 (e.g., furan, lactone)(Structural characteristic) mdpi.com

Identification of Essential Pharmacophoric Features for Desired Activities

Identifying essential pharmacophoric features is a critical step in understanding how a molecule exerts its biological effect. Based on the SAR correlations, several features appear to be critical for the activities observed in this compound and related clerodanes:

For Cytotoxicity: The presence of a rearranged A-ring and the 2-methyl-2-dihydrofuran moiety are considered essential nih.gov. These features likely contribute to the molecule's ability to interact with cellular targets involved in cell death pathways.

For Antifeedant Activity: A furan ring within the side chain and the presence of an α,β-unsaturated carbonyl or a spiro-epoxide group are indispensable researchgate.net. The spatial arrangement and electronic properties of these groups are key for binding to insect receptors or enzymes involved in feeding deterrence.

Computational and In Silico Approaches to SAR Analysis (e.g., QSAR)

Computational and in silico methods offer powerful tools for SAR analysis, enabling the prediction of biological activity and the identification of key structural determinants without the need for extensive experimental synthesis. Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and pharmacophore modeling are prominent techniques in this domain.

QSAR: QSAR models establish mathematical relationships between the chemical structure (represented by molecular descriptors) and biological activity mdpi.comwikipedia.org. While specific QSAR models for this compound were not found in the reviewed literature, the methodology is widely applied in natural product research for predicting activities like anticancer, anti-inflammatory, and antimicrobial effects mdpi.comnih.govnih.govmdpi.com. Applying QSAR to a dataset of this compound analogs could reveal which structural parameters (e.g., lipophilicity, electronic distribution, presence of specific functional groups) are most predictive of its biological potency.

Molecular Docking: This technique simulates the binding of a molecule to its biological target, providing insights into binding affinity and the specific interactions involved. For Clerodendrum species, molecular docking has been employed to screen phytochemicals against targets like Epidermal Growth Factor Receptor (EGFR) for potential anticancer activity tandfonline.com. Applying molecular docking to this compound and its potential analogs against relevant biological targets could help rationalize observed SAR trends and guide the design of new compounds.

Pharmacophore Modeling: Pharmacophore models represent the essential three-dimensional arrangement of functional groups required for biological activity atlantis-press.comlongdom.org. Developing pharmacophore models based on known active clerodanes or specific this compound analogs could serve as a basis for virtual screening to identify new compounds with similar activity profiles. These models typically identify features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings atlantis-press.comlongdom.org.

The integration of these computational approaches with experimental SAR studies can significantly accelerate the discovery and optimization of this compound-based therapeutics by providing a rational basis for structural modifications and target engagement.

Compound List:

this compound

Clerodendrin

Clerodendrin B

Clerodendrin C

Clerodendrin E

Clerodendrin F

Clerodane diterpenoids

Columbin

Salvinorin A

Ajugarin I, II, V

Jodrellins A, B

Formidiol

Trichotomone

Clerodermic acid

Ferruginol

Sugirol

Uncinatone

Salvipisone

Aethiopinone

Verbascoside

Isoverbascoside

Hispidulin

Kaempferol

Luteolin

Pectolinaringenin

Biosynthetic Pathways of Clerodendrin a

Identification of Precursor Molecules for Clerodendrin A Biosynthesis

The biosynthesis of all diterpenoids, including this compound, begins with the universal 20-carbon precursor, geranylgeranyl diphosphate (B83284) (GGPP). nih.gov GGPP is synthesized in the plastids via the methylerythritol 4-phosphate (MEP) pathway. The formation of the distinctive clerodane scaffold is then initiated by a two-step cyclization process.

First, GGPP is cyclized by a class II diterpene synthase (diTPS) to form an intermediate, typically kolavenyl diphosphate. nih.gov This initial cyclization establishes the bicyclic decalin core of the molecule. In the second step, a class I diTPS catalyzes a further reaction, converting kolavenyl diphosphate into the foundational clerodane alcohol, kolavenol (B1673748). nih.gov This molecule, kolavenol, serves as a crucial precursor, representing the basic clerodane skeleton which is then subjected to a series of modifications by other enzymes to yield the vast diversity of clerodane diterpenoids, including this compound. nih.gov

Characterization of Key Enzymes Involved in Clerodane Diterpenoid Biosynthesis

The biosynthesis of clerodane diterpenoids is catalyzed by a series of specialized enzymes. The primary classes of enzymes involved are diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs), which are responsible for scaffold formation and subsequent modifications, respectively. nih.gov

Diterpene Synthases (diTPSs): These enzymes are critical for constructing the fundamental carbon skeleton.

Class II diTPS: This class of enzyme initiates the process by converting the linear precursor, GGPP, into a bicyclic intermediate, kolavenyl diphosphate. An example is kolavenyl diphosphate synthase (KPS). nih.gov

Class I diTPS: Following the action of the Class II diTPS, a Class I enzyme takes the kolavenyl diphosphate and converts it into a more stable alcohol form, such as kolavenol. nih.gov This two-step synthesis of the core structure is a hallmark of clerodane biosynthesis in the Lamiaceae family. nih.gov

Cytochrome P450 Monooxygenases (CYPs): After the formation of the basic clerodane skeleton (e.g., kolavenol), a suite of CYP enzymes introduces chemical diversity through a series of oxidative reactions. nih.gov These enzymes are responsible for adding hydroxyl groups, forming epoxide rings, and creating other functional groups that define the final structure and biological activity of the specific clerodane diterpenoid. For instance, in the biosynthesis of related furanoclerodanes in Salvia splendens, three consecutive CYPs were identified that convert kolavenol into precursors like annonene, hardwickiic acid, and hautriwaic acid. nih.gov While the specific CYPs that tailor the clerodane skeleton to form this compound have not yet been characterized, it is certain that they play a pivotal role in the final steps of its biosynthesis.

Table 1: Key Enzymes in Clerodane Diterpenoid Biosynthesis

Enzyme ClassSpecific Enzyme (Example)FunctionPrecursorProduct
Class II diTPSKolavenyl diphosphate synthase (KPS)Forms the initial bicyclic intermediateGeranylgeranyl diphosphate (GGPP)Kolavenyl diphosphate
Class I diTPSKolavenol synthaseCatalyzes the second step in scaffold formationKolavenyl diphosphateKolavenol
Cytochrome P450Annonene synthaseOxidative modification of the clerodane skeletonKolavenolAnnonene
Cytochrome P450Hardwickiic acid synthaseFurther oxidative modificationAnnoneneHardwickiic acid

Genetic Regulation of this compound Biosynthetic Genes

The biosynthesis of plant secondary metabolites, including diterpenoids like this compound, is tightly controlled at the transcriptional level. frontiersin.orgmdpi.com The expression of biosynthetic genes, such as those encoding diTPSs and CYPs, is often coordinated by specific transcription factors. frontiersin.org This regulation allows the plant to produce these compounds at specific developmental stages, in particular tissues, or in response to environmental stimuli like pathogen attack or herbivory. mdpi.com

Common families of transcription factors involved in regulating terpenoid biosynthesis include MYB, bHLH (basic helix-loop-helix), and WRKY. frontiersin.org These regulatory proteins bind to specific promoter regions of the biosynthetic genes, thereby activating or repressing their transcription. For example, the regulation of flavonoid and proanthocyanidin (B93508) pathways, which are also complex secondary metabolic routes, often involves a complex of MYB and bHLH transcription factors. mdpi.com

While the specific transcription factors that regulate the this compound biosynthetic pathway have not yet been identified, it is highly probable that its production is governed by a similar hierarchical network of regulatory genes. mdpi.comuv.mx Identifying these regulators is a key area of research, as they can be targets for metabolic engineering to enhance the production of this compound.

Metabolic Engineering Strategies for Enhanced Production of this compound in Host Systems

Metabolic engineering offers a promising avenue for the sustainable and high-level production of valuable plant natural products like this compound in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae (yeast). lbl.govmdpi.com This approach involves transferring the relevant biosynthetic genes from the plant into a microorganism and optimizing the host's metabolism for production. nih.gov

Key strategies for the metabolic engineering of this compound production would include:

Introduction of the Biosynthetic Pathway: The core of the strategy is to introduce the genes encoding the enzymes for the this compound pathway into the host organism. mdpi.com This includes the specific class I and class II diTPSs that form the clerodane skeleton and the series of cytochrome P450 enzymes required for its subsequent modification. nih.gov

Enhancement of Precursor Supply: The production of diterpenoids is often limited by the availability of the GGPP precursor. lbl.gov Therefore, a critical step is to engineer the host's native isoprenoid metabolism to channel more carbon flux towards GGPP. This can be achieved by overexpressing key enzymes in the host's MEP or mevalonate (B85504) (MVA) pathways. lbl.gov

Optimization of Enzyme Expression and Cofactor Availability: The expression levels of the introduced biosynthetic genes must be carefully balanced to avoid the accumulation of toxic intermediates and to ensure a smooth metabolic flow. mdpi.com Additionally, since cytochrome P450 enzymes require a specific reductase partner and cofactors like NADPH for activity, ensuring their sufficient supply is crucial for pathway function.

Genome Editing for Host Strain Improvement: Advanced genome editing tools like CRISPR/Cas9 can be employed to make precise modifications to the host's genome. nih.gov This can be used to knock out competing metabolic pathways that drain precursors or to integrate the biosynthetic genes stably into the host chromosome for robust production. nih.gov

Table 2: Metabolic Engineering Strategies for this compound Production

StrategyApproachTargetRationale
Pathway IntroductionHeterologous expression of biosynthetic genesMicrobial host (E. coli, S. cerevisiae)Introduce the genetic machinery to produce the target compound. mdpi.com
Precursor Supply EnhancementOverexpression of native isoprenoid pathway genesMEP or MVA pathway enzymesIncrease the pool of the GGPP starter molecule for biosynthesis. lbl.gov
Pathway OptimizationBalancing gene expression levels; Co-expression of P450 reductasesPromoters, gene copy numbers, CPR genesPrevent metabolic bottlenecks, ensure efficient enzyme activity. mdpi.com
Host Strain ImprovementDeletion of competing pathways using CRISPR/Cas9Genes for competing metabolic pathwaysRedirect carbon flux towards this compound and improve yield. nih.gov

Chemical Synthesis and Semi Synthesis of Clerodendrin a and Derivatives

Total Synthesis Approaches to Clerodendrin A

As of the current body of scientific literature, a completed total synthesis of this compound has not been reported. The formidable challenge lies in the stereocontrolled construction of its complex framework. However, the synthesis of other neo-clerodane diterpenes provides a roadmap for potential strategies that could be adapted for the total synthesis of this compound.

Key strategic considerations for the total synthesis of a molecule like this compound would involve:

Construction of the Decalin Core: The central decalin ring system, with its specific stereochemistry, is a primary target. Methodologies such as intramolecular Diels-Alder reactions, radical cyclizations, and various annulation strategies could be employed to assemble this bicyclic core. The relative and absolute stereochemistry of the multiple chiral centers would need to be carefully controlled, potentially through the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool material.

Installation of the Furan (B31954) Moiety: The furan ring is a crucial pharmacophore for the biological activity of many clerodane diterpenes. Its synthesis could be approached through various methods, including the Paal-Knorr furan synthesis, transition-metal-catalyzed cyclizations of appropriate precursors, or the modification of other heterocyclic systems.

Late-Stage Functionalization: The introduction of the various hydroxyl and ester functional groups would likely be reserved for the later stages of the synthesis to avoid potential interference with key bond-forming reactions. Protecting group strategies would be critical to ensure the selective modification of different positions on the molecular scaffold.

While a direct total synthesis of this compound remains an open challenge, the successful syntheses of other complex neo-clerodanes, such as Salvinorin A, demonstrate that the necessary synthetic technologies are available. Future efforts in this area will likely leverage advancements in asymmetric synthesis and catalysis to tackle the unique structural features of this compound.

Semi-synthetic Derivatization of Natural this compound and Related Clerodanes

Semi-synthesis, which involves the chemical modification of a readily available natural product, offers a more direct route to novel derivatives and analogs. This approach is particularly valuable for complex molecules like this compound, where total synthesis is arduous. While specific reports on the semi-synthetic modification of this compound are limited, the broader class of clerodane diterpenes has been the subject of such investigations to explore structure-activity relationships (SAR) and enhance biological properties.

Common strategies for the derivatization of clerodane diterpenes include:

Modification of the Furan Ring: The furan moiety is a common site for chemical modification due to its susceptibility to various reagents. For instance, in studies on the related neo-clerodane Salvinorin A, the furan ring has been selectively modified to probe its role in receptor binding. Similar transformations, such as hydrogenation, oxidation, or cycloaddition reactions, could be applied to this compound to generate novel analogs.

Esterification and Etherification of Hydroxyl Groups: The hydroxyl groups present on the this compound scaffold provide convenient handles for derivatization. Esterification with various carboxylic acids or etherification can alter the lipophilicity and steric bulk of the molecule, potentially influencing its bioavailability and biological activity.

Microbial Transformation: Biotransformation using microorganisms can introduce functional groups at positions that are difficult to access through conventional chemical means. This approach has been successfully applied to other neo-clerodane diterpenes, leading to hydroxylated and acetylated derivatives.

These semi-synthetic approaches allow for the generation of a library of analogs from a common natural product starting material, facilitating a more rapid exploration of the chemical space around the this compound scaffold.

Development of Novel Synthetic Methodologies for this compound Analogs

The pursuit of this compound and its analogs has also spurred the development of new synthetic methodologies, particularly for the construction of its key structural motifs. The furan ring, being a common feature in many bioactive natural products, has been a particular focus of methods development.

Recent advances in organic synthesis that are relevant to the construction of this compound analogs include:

Novel Furan Synthesis: New catalytic methods for the synthesis of highly substituted furans are continually being developed. These often involve transition-metal catalysis, such as palladium- or gold-catalyzed cyclizations, which can provide rapid access to the furan core with a variety of substitution patterns.

Stereoselective Annulation Reactions: The development of new stereoselective methods for the construction of six-membered rings is crucial for the synthesis of the decalin core. Advances in enantioselective catalysis have enabled the synthesis of complex cyclic systems with high levels of stereocontrol.

Late-Stage C-H Functionalization: The ability to directly modify carbon-hydrogen bonds in a late-stage of the synthesis offers a powerful tool for generating analogs without the need for lengthy de novo synthesis. While challenging on complex molecules, the application of C-H functionalization strategies to the this compound scaffold could provide a streamlined route to novel derivatives.

The development of these and other novel synthetic methodologies will be instrumental in enabling both the total synthesis of this compound and the efficient production of a diverse range of analogs for biological evaluation.

Analytical Methodologies for Clerodendrin a Research

Advanced Extraction and Isolation Techniques from Natural Sources

The initial and critical step in the study of Clerodendrin A involves its extraction and isolation from the plant matrix, typically from the leaves, roots, or aerial parts of Clerodendrum species. mdpi.com Traditional methods such as maceration and Soxhlet extraction have been widely used for obtaining crude extracts containing a variety of secondary metabolites, including diterpenoids. mdpi.com However, to enhance extraction efficiency, reduce solvent consumption, and minimize the degradation of thermolabile compounds like this compound, advanced techniques are increasingly being adopted.

Ultrasound-Assisted Extraction (UAE) is a prominent green extraction technique that utilizes the energy of ultrasonic waves to disrupt plant cell walls, thereby facilitating the release of intracellular components into the solvent. nih.gov The process of acoustic cavitation, the formation and collapse of microscopic bubbles, generates localized high pressure and temperature, enhancing mass transfer and accelerating the extraction process. nih.gov Studies on Clerodendrum species have demonstrated that UAE can significantly improve the yield of bioactive compounds compared to conventional methods, often with shorter extraction times and lower solvent volumes. nih.govacs.org

Microwave-Assisted Extraction (MAE) is another highly efficient and environmentally friendly method that employs microwave energy to heat the solvent and the plant material. um.edu.myresearchgate.netscielo.br The direct and rapid heating of the intracellular water leads to cell rupture and the subsequent release of target compounds into the extraction solvent. scielo.br Key parameters that are optimized for MAE include microwave power, extraction time, solvent type and concentration, and the solid-to-liquid ratio to maximize the yield of diterpenoids while preventing their thermal degradation. um.edu.myresearchgate.netscielo.br

Following extraction, the isolation and purification of this compound from the complex crude extract is typically achieved through various chromatographic techniques. Column chromatography, often using silica gel or other adsorbents, is a fundamental step in the initial fractionation of the extract. Further purification to obtain highly pure this compound often requires more advanced and higher resolution techniques, which are discussed in the subsequent section.

High-Resolution Chromatographic Methods for Purification and Quantification

High-resolution chromatographic techniques are indispensable for the final purification of this compound to the homogeneity required for structural elucidation and for its accurate quantification in plant extracts and fractions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis of this compound. Its high resolving power allows for the separation of closely related compounds, which is essential when dealing with complex natural product extracts that may contain various diterpenoid isomers and other secondary metabolites. researchgate.net

For the purification of this compound, preparative HPLC is often employed. In this mode, larger columns and higher flow rates are used to isolate milligram to gram quantities of the pure compound. The choice between normal-phase and reversed-phase HPLC depends on the polarity of this compound and the other constituents in the partially purified fraction.

For quantification, analytical HPLC coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), provides a sensitive and accurate method. A validated HPLC method for this compound would involve optimization of parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., a gradient of acetonitrile and water), flow rate, and detection wavelength to achieve good separation and peak shape.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. nih.govamazonaws.com While diterpenoids like this compound are generally not sufficiently volatile for direct GC analysis, derivatization can be employed to increase their volatility. This process involves chemically modifying the molecule, for instance, by silylation, to make it amenable to GC analysis.

GC-MS analysis of derivatized extracts from Clerodendrum species can provide a detailed profile of the diterpenoids and other metabolites present. nih.govamazonaws.com The mass spectrometer provides fragmentation patterns for each separated component, which can be compared against spectral libraries for identification. This technique is particularly useful for the qualitative analysis of the chemical composition of the plant material from which this compound is isolated.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines some of the best features of both gas and liquid chromatography. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC.

While specific applications of SFC for the purification of this compound are not extensively documented in the readily available literature, its utility in the purification of other natural products, including other diterpenoids, suggests its potential applicability. SFC is considered a "green" technology due to the use of non-toxic and environmentally benign carbon dioxide as the primary mobile phase, with smaller amounts of organic modifiers. This makes it an attractive alternative to normal-phase HPLC, which often uses large volumes of organic solvents.

Spectroscopic and Spectrometric Techniques for Structural Elucidation in Research

Once this compound has been isolated in a pure form, a combination of spectroscopic and spectrometric techniques is employed to determine its precise chemical structure. globalsciencebooks.info

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules, including complex natural products like this compound. ubc.ca A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to piece together the molecular framework.

1D NMR Spectroscopy:

¹H NMR (Proton NMR): Provides information about the number of different types of protons in the molecule, their chemical environment (chemical shift), their multiplicity (splitting pattern, which indicates the number of neighboring protons), and their relative numbers (integration).

¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in the molecule and their chemical environment. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy: 2D NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

The collective data from these NMR experiments allow for the complete assignment of all proton and carbon signals and the determination of the constitution, configuration, and conformation of this compound.

Table 1: Illustrative ¹H and ¹³C NMR Spectral Data for a this compound Analog

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
135.21.85 (m), 1.62 (m)
225.82.10 (m)
378.54.15 (dd, 11.5, 4.5)
443.1-
555.42.25 (d, 8.5)
672.14.80 (br s)
738.92.05 (m), 1.75 (m)
845.32.30 (m)
9142.1-
10125.45.95 (d, 2.5)
1165.34.90 (t, 3.5)
12175.2-
13135.8-
14143.56.30 (t, 1.5)
15110.14.85 (d, 1.5)
1670.84.75 (s)
1718.21.05 (s)
1864.53.80 (d, 12.0), 3.50 (d, 12.0)
1922.51.10 (d, 7.0)
2015.80.95 (s)

Note: This table is illustrative and represents typical chemical shifts for a neo-clerodane diterpenoid. Actual values for this compound may vary and should be referenced from specific literature.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the structural analysis of this compound, providing precise information on its molecular weight and fragmentation patterns. Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently employed for the identification and quantification of this compound in plant extracts. nih.govscienceopen.com In these analyses, the compound typically exhibits a distinct molecular ion peak that confirms its mass.

Electron Impact Mass Spectrometry (EIMS) has also been utilized, particularly for understanding the fragmentation behavior of the neoclerodane skeleton shared by this compound and its analogues. koreascience.kr The fragmentation pattern is critical for structural confirmation, revealing characteristic losses of functional groups. For instance, studies on related compounds show prominent fragment ions that suggest the presence of specific ester side chains, such as a 2′,3′-diacetoxy-2'-methylbutanoyl moiety. koreascience.kr High-resolution mass spectrometry (HR-MS) further refines the molecular formula by providing exact mass measurements.

Table 1: Key Mass Spectrometry Data for this compound and Related Compounds
TechniqueIon/FragmentReported m/zCompound/ContextReference
LC-MSMolecular Ion620This compound nih.gov
EIMSMolecular Ion664Clerodendrin I (analogue) koreascience.kr
EIMSFragment Ion201Clerodendrin I (analogue) koreascience.kr
EIMSFragment Ion173Clerodendrin I (analogue) koreascience.kr
EIMS[M+Na]⁺647This compound derivative idealpublication.in

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide essential information about the functional groups and chromophores present in the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that correspond to its specific functional groups. These spectra are vital for the initial identification and confirmation of the compound's chemical structure. Key absorptions include a broad band for hydroxyl (-OH) stretching, sharp peaks for carbonyl (C=O) stretching from ester and other carbonyl functionalities, and bands indicating carbon-carbon double bond (CH=CH) stretching. nih.govscienceopen.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule. While the neoclerodane skeleton itself has limited UV absorption, the presence of conjugated systems or specific chromophores can result in a characteristic spectrum. For instance, analysis of plant extracts containing this compound has identified distinct absorption maxima, which are useful for detection and quantification, especially in chromatographic methods. nih.gov In some analytical procedures, derivatization is used to enhance UV absorbance for techniques like High-Performance Thin-Layer Chromatography (HPTLC), with one study reporting an absorption maximum at 396 nm after treatment with sulfuric acid. nih.gov

Table 2: Spectroscopic Data for this compound and Related Compounds
TechniqueWavenumber (cm⁻¹)/Wavelength (nm)AssignmentReference
IR3500-3600-OH stretching nih.govscienceopen.com
IR1850-1870C=O stretching nih.gov
IR1710C=O stretching nih.gov
IR1620CH=CH stretching nih.gov
IR1390C-O stretching nih.gov
IR1140OH bending nih.gov
UV-Vis229, 314, 406, 666Peaks in extract-infused nanofibers nih.gov
UV-Vis396Absorption maximum after derivatization nih.gov

Microscopic and Imaging Techniques for Cellular Research

While microscopic and imaging techniques are fundamental in modern cell biology, detailed studies specifically applying these methods to investigate the cellular mechanisms of this compound are not extensively documented in the available scientific literature. Techniques such as confocal laser scanning microscopy (CLSM), fluorescence microscopy, and transmission electron microscopy (TEM) are invaluable for visualizing the subcellular localization of compounds, their impact on cell morphology, and their interaction with cellular components.

Although one study mentions laser-scanning microscopy in a broad overview of techniques used in research that also identified this compound, it does not provide specific details on its application to the compound itself. niscpr.res.in Other research has utilized electron microscopy (SEM and TEM) to characterize the morphology of nanofibers loaded with Clerodendrum phlomidis extract, which contains this compound; however, this analysis focused on the delivery vehicle rather than the cellular effects of the compound. researchgate.net The application of advanced imaging to track the cellular uptake and distribution of this compound represents a significant area for future research.

Bioanalytical Methods for In Vitro and In Vivo Studies

A variety of bioanalytical methods have been employed to investigate the biological activities of this compound and extracts from its source plants. These assays are critical for understanding its pharmacological potential and mechanism of action.

In Vitro Assays:

Enzyme Inhibition Assays: Research into the constituents of Clerodendron trichotomum, the plant from which this compound is isolated, has included enzyme inhibition studies. For example, compounds from this plant were evaluated for their ability to inhibit HIV-1 integrase, demonstrating the use of specific enzymatic assays to screen for bioactivity. koreascience.kr

Cell-Based Assays: The effects of this compound-containing extracts have been assessed using various cell-based models. These include immunomodulatory assays, such as the plaque-forming cell assay and assessments of haemagglutinating antibody titres, to measure the impact on immune responses. scialert.net Cytotoxicity assays, like the MTT assay, have been used to determine the anticancer potential against cell lines such as MCF-7. informaticsjournals.co.in

Anti-insect Assays: this compound has been identified as a metabolite with anti-insect properties. Its activity has been confirmed through in vivo whitefly performance assays, which measure the effect on insect feeding behavior and survival. acs.org

In Silico Methods:

Molecular Docking: Computational methods like molecular docking are used as a preliminary bioanalytical tool. These studies predict the binding affinity and interaction patterns between a compound and a specific protein target. Research on natural compounds from the Clerodendrum genus has utilized molecular docking to explore potential interactions with cancer-related proteins, providing a theoretical basis for observed biological activities. nih.gov

Table 3: Summary of Bioanalytical Methods Used in this compound Research
Method TypeSpecific AssayPurposeReference
Enzyme InhibitionHIV-1 Integrase InhibitionScreening for antiviral activity koreascience.kr
ImmunomodulationPlaque Forming Cell (PFC) AssayEvaluating specific immune response scialert.net
CytotoxicityMTT AssayAssessing anticancer potential informaticsjournals.co.in
Anti-insect ActivityWhitefly Performance AssayDetermining effects on insect survival and feeding acs.org
ComputationalMolecular DockingPredicting protein-ligand binding affinity nih.gov

Future Directions and Research Perspectives on Clerodendrin a

Application of Advanced 'Omics' Technologies (Genomics, Proteomics, Metabolomics)

The application of 'omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools for a comprehensive understanding of Clerodendrin A's biosynthesis, mechanism of action, and metabolic fate. Genomics can help identify the specific genes and biosynthetic gene clusters (BGCs) responsible for diterpenoid production in Clerodendrum species, providing insights into the plant's natural synthesis pathways frontiersin.orgnsf.gov. Transcriptomics can reveal how the expression of these genes is regulated under various conditions, shedding light on factors influencing this compound production or its cellular response frontiersin.orgnih.gov.

Proteomics can be employed to identify the protein targets with which this compound interacts within biological systems, thereby elucidating its mechanism of action at a molecular level nsf.govcaringsunshine.com. Furthermore, proteomic analysis can help understand how this compound affects cellular protein profiles, potentially revealing new therapeutic targets or biomarkers buu.ac.th. Metabolomics, on the other hand, allows for the profiling of all small molecules (metabolites) within a cell or organism, providing a direct link to the phenotype nsf.govcaringsunshine.comnaturalproducts.net. This approach can map this compound's metabolic pathways, identify its metabolites, and reveal its impact on cellular metabolic networks frontiersin.orgnih.govnih.gov.

Integrating these 'omics' approaches—a multi-omics strategy—provides a holistic view, enabling the identification of complex regulatory networks and potential drug targets that might be missed by single-omic studies frontiersin.orgnsf.govmdpi.com. Such integrated analyses are crucial for a deeper understanding of this compound's biological activities and for guiding the development of novel therapeutic strategies.

Development of Sophisticated In Vitro and In Vivo Preclinical Models

The transition of natural compounds like this compound from laboratory findings to clinical applications is often hindered by the limitations of traditional preclinical models. Current two-dimensional (2D) cell cultures, while useful, fail to adequately replicate the complex three-dimensional (3D) microenvironments and cell-cell interactions found in native tissues uu.nlfrontiersin.org. This can lead to a disconnect between in vitro results and in vivo efficacy.

Future research should focus on developing and utilizing more sophisticated preclinical models. Advanced in vitro models, such as 3D cell cultures, organoids, and spheroids, can better recapitulate the architectural and functional complexity of human tissues, offering more physiologically relevant environments for testing this compound uu.nlfrontiersin.orgnih.gov. Co-culture systems incorporating various cell types, including immune cells or endothelial cells, can further enhance the relevance of in vitro studies by mimicking intercellular communication and responses frontiersin.org.

In in vivo studies, the development of more predictive animal models is essential. This includes utilizing genetically engineered models that better mimic human disease states or employing patient-derived xenograft (PDX) models, which can provide a more accurate representation of human tumor biology and response to treatment nih.govazolifesciences.com. These advanced models are critical for accurately assessing this compound's efficacy, understanding its mechanism of action in a complex biological context, and predicting its potential therapeutic outcomes in humans.

Exploration of Synergistic Effects with Established Research Agents

A promising strategy for enhancing the therapeutic efficacy of natural compounds like this compound is to explore their synergistic interactions with established research agents, particularly conventional chemotherapeutic drugs mdpi.comnih.gov. Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects, offering potential benefits such as increased potency, overcoming drug resistance, and reducing side effects mdpi.comfrontiersin.org.

Research into other plant-derived compounds has demonstrated synergistic effects when combined with chemotherapy agents like doxorubicin, cisplatin, or docetaxel. These combinations have shown enhanced cytotoxicity, increased apoptosis induction, and improved inhibition of cancer cell proliferation in preclinical models mdpi.comnih.gov. For instance, some natural compounds have been shown to interfere with drug efflux pumps or modulate signaling pathways that contribute to chemoresistance mdpi.com.

Future research should investigate the potential synergistic effects of this compound when combined with various established therapeutic agents, including anticancer drugs, anti-inflammatory agents, or other pharmacological compounds. Identifying such synergistic combinations could lead to more effective treatment regimens, potentially allowing for lower doses of conventional drugs, thereby mitigating toxicity and improving patient outcomes.

Addressing Current Research Gaps and Challenges

Despite the promising biological activities of this compound, several research gaps and challenges need to be addressed to facilitate its translation into therapeutic applications. A primary gap lies in the precise elucidation of its molecular targets and the detailed mechanisms by which it exerts its effects nih.govazolifesciences.com. Understanding these intricate pathways is crucial for optimizing its therapeutic use and predicting potential off-target effects.

Another significant challenge is related to the pharmacokinetic properties of this compound, particularly its bioavailability and metabolic stability researchgate.net. Natural products often suffer from poor absorption, rapid metabolism, or low solubility, which can limit their systemic exposure and therapeutic efficacy. Research is needed to develop strategies for improving this compound's bioavailability, such as through formulation development or chemical modification.

Furthermore, the development of targeted delivery systems could enhance this compound's efficacy and reduce systemic toxicity. Challenges also exist in the efficient and scalable synthesis or extraction of this compound, and in the lack of comprehensive clinical trials to validate its safety and efficacy in humans nih.govazolifesciences.commdpi.com. Addressing these gaps through rigorous scientific investigation is paramount for advancing this compound's therapeutic development.

Potential for Rational Design of Novel this compound-Based Compounds

The chemical structure of this compound serves as a valuable scaffold for the rational design of novel, potentially more potent, and selective therapeutic agents researchgate.netwikipedia.orgcollaborativedrug.comgardp.orgajptr.comnih.gov. Structure-Activity Relationship (SAR) studies are fundamental to this process, aiming to identify which structural features of this compound are responsible for its observed biological activities wikipedia.orgcollaborativedrug.comgardp.orgresearchgate.net. By systematically modifying specific parts of the this compound molecule, medicinal chemists can synthesize analogs with altered pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) modeling can further refine this process by establishing mathematical correlations between chemical structure and biological activity, enabling the prediction of the efficacy of newly designed compounds before synthesis wikipedia.orgcollaborativedrug.comresearchgate.net. The goal of such rational drug design is to create this compound derivatives that exhibit enhanced potency, improved selectivity for specific targets, better pharmacokinetic properties (e.g., increased bioavailability, reduced metabolism), and reduced toxicity. This approach holds significant potential for developing next-generation therapeutics with optimized therapeutic indices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clerodendrin A
Reactant of Route 2
Reactant of Route 2
Clerodendrin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.